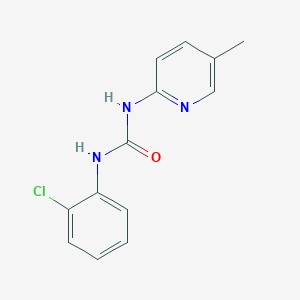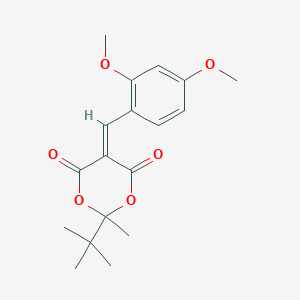![molecular formula C15H24N4O2 B5530515 3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol](/img/structure/B5530515.png)
3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol, also known as PD-404182, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol is not fully understood. It is believed to act on various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, this compound has been shown to inhibit the replication of viruses and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol has several advantages for lab experiments, including its high potency and selectivity for its molecular targets. However, its complex synthesis method and limited availability may pose limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential in the treatment of neurodegenerative diseases. In cancer research, studies are needed to explore the potential of this compound as a chemotherapeutic agent. In infectious diseases, further studies are needed to determine the efficacy of this compound in the treatment of viral and bacterial infections. Additionally, studies are needed to explore the potential of this compound in other scientific research fields, such as immunology and cardiovascular disease.
In conclusion, this compound is a chemical compound that has potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol can be synthesized through a multistep process involving the reaction of 1,2-propanediol with 3-bromo-1,2-propanediol, followed by the reaction with 2-pyrimidinylamine and 1,8-diazaspiro[4.5]decane. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
3-[8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]dec-1-yl]-1,2-propanediol has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In infectious diseases, this compound has been found to have antiviral and antibacterial properties and may have potential in the treatment of viral and bacterial infections.
Propiedades
IUPAC Name |
3-(8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decan-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-12-13(21)11-19-8-1-3-15(19)4-9-18(10-5-15)14-16-6-2-7-17-14/h2,6-7,13,20-21H,1,3-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUNOVTKVDFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=CC=N3)N(C1)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)

![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)
![4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine](/img/structure/B5530466.png)

![N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5530484.png)
![3-(4-chlorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530490.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B5530506.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)
![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530537.png)
![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)